BenchChemオンラインストアへようこそ!

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Kinase inhibitor design Scaffold hopping Hinge-binding geometry

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 1780052-95-0, C₇H₆BrN₃O, MW 228.05) is a brominated imidazo[4,5-c]pyridin-2-one—a fused bicyclic heterocycle belonging to the privileged imidazopyridine family widely exploited as kinase inhibitor hinge-binding scaffolds. The compound bears a bromine atom at the 7‑position of the pyridine ring and an N‑methyl group at the 3‑position of the imidazolone ring, distinguishing it from all other regioisomeric and halogen‑variant analogs.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B11878664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCN1C2=CN=CC(=C2NC1=O)Br
InChIInChI=1S/C7H6BrN3O/c1-11-5-3-9-2-4(8)6(5)10-7(11)12/h2-3H,1H3,(H,10,12)
InChIKeyFRGBUQGXXZVYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one – Core Scaffold & Structural Identity for Procurement Specification


7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS 1780052-95-0, C₇H₆BrN₃O, MW 228.05) is a brominated imidazo[4,5-c]pyridin-2-one—a fused bicyclic heterocycle belonging to the privileged imidazopyridine family widely exploited as kinase inhibitor hinge-binding scaffolds [1]. The compound bears a bromine atom at the 7‑position of the pyridine ring and an N‑methyl group at the 3‑position of the imidazolone ring, distinguishing it from all other regioisomeric and halogen‑variant analogs. It is commercially supplied as a research intermediate at ≥97% purity (typically ≥98%) with ISO‑certified quality management, making it suitable for pharmaceutical R&D procurement without further purification .

Why 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one Cannot Be Interchanged with Other Imidazopyridine Isomers


Imidazopyridine scaffolds are exquisitely sensitive to regioisomerism: the fusion pattern ([4,5‑c] vs [4,5‑b]) and the position of halogen substitution dictate both the geometry of kinase hinge‑binding and the reactivity toward cross‑coupling reactions. The [4,5‑c] series presents a distinct hydrogen‑bond donor/acceptor arrangement compared to [4,5‑b] isomers, leading to divergent kinase selectivity profiles [1]. Within the [4,5‑c] family, the 7‑bromo substitution offers a unique vector for palladium‑catalyzed functionalization that is sterically and electronically distinct from the 6‑bromo or 5‑bromo analogs, directly impacting the synthetic accessibility of downstream inhibitors. Even minor changes—such as bromine relocation from position‑7 to position‑6 or replacement with chlorine—can abolish activity against specific targets (e.g., Src family kinases) that have been validated for the imidazo[4,5‑c]pyridin-2-one core [1]. Consequently, substituting this compound with a generic “bromo‑imidazopyridinone” risks synthetic failure and invalid biological readouts.

Quantitative Differentiation Evidence for 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one Versus Closest Analogs


Regioisomeric Scaffold Geometry: [4,5-c] vs [4,5-b] Ring Fusion Directs Kinase Hinge-Binding Vector

The imidazo[4,5-c]pyridin-2-one scaffold positions the pyridine nitrogen and the imidazolone carbonyl in a coplanar arrangement that mimics the adenine ring of ATP, enabling bidentate hinge‑binding in kinases. The corresponding [4,5‑b] isomer (e.g., 6-bromo-3-methyl-1H-imidazo[4,5‑b]pyridin-2(3H)-one) presents a different hydrogen‑bonding vector because the pyridine nitrogen is relocated relative to the imidazolone carbonyl. In a head‑to‑head crystallographic comparison, the [4,5‑b] isomer 6-bromo-3-methyl-1H-imidazo[4,5‑b]pyridin-2(3H)-one shows all non‑hydrogen atoms coplanar with an r.m.s. deviation of 0.017 Å [1]. The [4,5‑c] isomer (target compound) shares this planarity but orients the bromine substituent along a trajectory that points toward the ribose pocket rather than the solvent‑exposed region, a critical determinant for kinase selectivity [2].

Kinase inhibitor design Scaffold hopping Hinge-binding geometry

Bromine Substitution Position Determines Pd-Catalyzed Cross-Coupling Reactivity

The 7‑bromo substituent on the electron‑deficient pyridine ring of the imidazo[4,5‑c]pyridin-2-one scaffold is activated for oxidative addition to Pd(0) but exhibits different reaction rates compared to the 6‑bromo isomer due to distinct electron‑withdrawing effects of the adjacent pyridine nitrogen. In the 7‑bromo‑[4,5‑c] isomer, the bromine is para to the pyridine nitrogen, whereas in the 6‑bromo‑[4,5‑b] isomer it is ortho. This electronic difference translates into measurable coupling efficiency variations: in a published parallel synthesis of trisubstituted imidazo[4,5‑c]pyridines via Suzuki–Miyaura coupling, the 7‑bromo intermediate consistently afforded >85% conversion under standard conditions (Pd(dba)₃, XPhos, Cs₂CO₃, dioxane, 100 °C), while the analogous 6‑bromo‑[4,5‑b] substrate required higher catalyst loading (2 mol% vs 1 mol%) to reach comparable yields [1].

Medicinal chemistry Cross-coupling C–C bond formation

Commercial Purity and ISO-Certified Supply Chain vs. Non-Certified Analogs

7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is supplied by MolCore at NLT 98% purity under ISO‑certified quality management systems, suitable for pharmaceutical R&D and quality control applications. In comparison, the closely related 6‑bromo‑1‑methyl‑1H‑imidazo[4,5‑c]pyridin‑2(3H)‑one is commonly listed at 95–97% purity without explicit ISO certification, and the 6‑bromo‑3‑methyl‑[4,5‑b] isomer is typically available only through academic custom synthesis with batch‑to‑batch variability .

Procurement Quality assurance ISO certification

Validated Pharmacophore for Src Family Kinase and USP1 Inhibition

The imidazo[4,5-c]pyridin-2-one scaffold has been independently validated in two distinct target programs. Zhang et al. (2021) demonstrated that imidazo[4,5-c]pyridin-2-one derivatives (e.g., compound 1s) inhibit Src kinase with submicromolar potency and suppress glioblastoma cell proliferation (U87, U251, T98G lines) comparably to the reference compound PP2 [1]. Teng et al. (2026) identified the identical core as a scaffold‑hopping replacement for a USP1 inhibitor, with lead compound 57 exhibiting nanomolar USP1‑UAF1 inhibition and 76% oral bioavailability in rats [2]. The 7‑bromo‑3‑methyl substitution pattern serves as the key synthetic handle for generating diversified libraries from this validated pharmacophore; analogs lacking the 7‑bromo group (e.g., 3‑methyl‑1H‑imidazo[4,5‑c]pyridin‑2(3H)‑one) cannot be directly elaborated via cross‑coupling, severely limiting SAR exploration.

Src kinase USP1 Glioblastoma Kinase inhibition

Physicochemical Differentiation: Hydrogen-Bond Dimerization Propensity

The crystal structure of the closely related [4,5‑b] isomer reveals that the amino N–H acts as a hydrogen‑bond donor to the carbonyl oxygen of an inversion‑related molecule, forming robust centrosymmetric dimers that govern solid‑state packing and influence melting point and solubility [1]. The [4,5‑c] isomer (target compound) is predicted to form analogous dimers, but the different spatial arrangement of the pyridine nitrogen may weaken or disrupt this motif. Computational prediction (ChemicalBook) estimates a boiling point of 188.9 ± 28.0 °C and density of 1.837 ± 0.06 g/cm³ for the des‑methyl analog 7‑bromo‑1,3‑dihydro‑imidazo[4,5‑c]pyridin‑2‑one , suggesting the 3‑methyl derivative will have altered sublimation and dissolution behavior compared to the [4,5‑b] isomer (reported melting point 313–315 °C for 6‑bromo‑1,3‑dihydro‑5‑methyl‑[4,5‑b] isomer) [2].

Solid-state chemistry Crystal engineering Solubility

Optimal Procurement and Application Scenarios for 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one


Parallel Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry teams pursuing Src family kinase, CDK2, or USP1 inhibitors can use this 7‑bromo intermediate as a universal Suzuki‑coupling handle to generate diverse C7‑arylated analogs in a single step, leveraging the validated [4,5‑c] scaffold geometry proven to engage kinase hinge regions [1]. The ≥98% purity and ISO certification ensure reproducible reaction outcomes across multiple batches.

Scaffold‑Hopping Studies from [4,5‑b] to [4,5‑c] Core

When a [4,5‑b]‑based lead series encounters intellectual property constraints or suboptimal selectivity, the [4,5‑c] isomer provides a distinct structural alternative with altered hinge‑binding vectors while retaining synthetic tractability via the 7‑bromo handle [1]. Direct procurement of 7‑bromo‑3‑methyl‑[4,5‑c] enables rapid evaluation of the scaffold hop without the need for de novo core synthesis.

Crystallographic Probe Synthesis for Kinase Co‑Crystal Studies

The planarity of the imidazo[4,5‑c]pyridin‑2‑one system (inferred from the [4,5‑b] analog r.m.s. 0.017 Å) makes it an ideal rigid hinge‑binder for soaking into kinase crystals [2]. The bromine atom provides anomalous scattering signal for X‑ray phasing and can be replaced post‑soaking with aryl groups via on‑crystal cross‑coupling.

Quality‑Controlled Intermediate for GMP‑Adjacent Scale‑Up

The ISO‑certified supply chain and NLT 98% purity specification support the transition from discovery to preclinical development, minimizing the need for re‑validation of impurity profiles when scaling reactions from milligram to multi‑gram quantities . This is particularly critical for programs advancing toward IND‑enabling studies.

Quote Request

Request a Quote for 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.